Cas no 149267-90-3 (Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate)

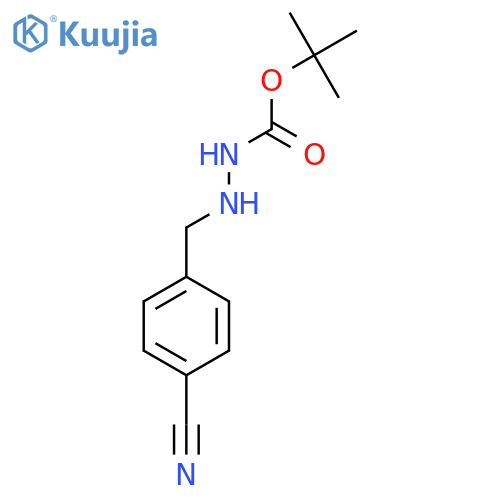

149267-90-3 structure

商品名:Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate

CAS番号:149267-90-3

MF:C13H17N3O2

メガワット:247.292982816696

MDL:MFCD12165894

CID:1320926

PubChem ID:10753011

Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate 化学的及び物理的性質

名前と識別子

-

- Hydrazinecarboxylic acid, 2-[(4-cyanophenyl)methyl]-, 1,1-dimethylethylester

- tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate

- Hydrazinecarboxylic acid, 2-[(4-cyanophenyl)methyl]-, 1,1-dimethylethyl ester

- Tert-butyl N-[(4-cyanophenyl)methylamino]carbamate

- t-Butyl 2-(4-cyanobenzyl)hydrazinecarboxylate

- F20055

- DB-344151

- 149267-90-3

- SCHEMBL6443449

- tert-butyl2-(4-cyanobenzyl)hydrazinecarboxylate

- MFCD12165894

- N'-[(4-cyanophenyl)methyl](tert-butoxy)carbohydrazide

- N'-[(4-CYANOPHENYL)METHYL]TERT-BUTOXYCARBOHYDRAZIDE

- Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate

-

- MDL: MFCD12165894

- インチ: 1S/C13H17N3O2/c1-13(2,3)18-12(17)16-15-9-11-6-4-10(8-14)5-7-11/h4-7,15H,9H2,1-3H3,(H,16,17)

- InChIKey: POKKJVNZXJKYSS-UHFFFAOYSA-N

- ほほえんだ: O(C(NNCC1C=CC(C#N)=CC=1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 247.132076794g/mol

- どういたいしつりょう: 247.132076794g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 319

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.2

- 疎水性パラメータ計算基準値(XlogP): 1.9

Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB511415-250 mg |

t-Butyl 2-(4-cyanobenzyl)hydrazinecarboxylate |

149267-90-3 | 250MG |

€660.70 | 2023-04-18 | ||

| eNovation Chemicals LLC | Y1254249-250mg |

Hydrazinecarboxylic acid, 2-[(4-cyanophenyl)methyl]-, 1,1-dimethylethyl ester |

149267-90-3 | 95% | 250mg |

$690 | 2024-06-08 | |

| abcr | AB511415-250mg |

t-Butyl 2-(4-cyanobenzyl)hydrazinecarboxylate; . |

149267-90-3 | 250mg |

€670.70 | 2025-02-27 | ||

| A2B Chem LLC | AA74380-250mg |

Hydrazinecarboxylic acid, 2-[(4-cyanophenyl)methyl]-, 1,1-dimethylethyl ester |

149267-90-3 | 95% | 250mg |

$408.00 | 2024-04-20 | |

| Ambeed | A990597-1g |

tert-Butyl 2-(4-cyanobenzyl)hydrazinecarboxylate |

149267-90-3 | 95% | 1g |

$886.0 | 2024-08-03 | |

| 1PlusChem | 1P001M0C-250mg |

Hydrazinecarboxylic acid, 2-[(4-cyanophenyl)methyl]-, 1,1-dimethylethyl ester |

149267-90-3 | 95% | 250mg |

$403.00 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1254249-250mg |

Hydrazinecarboxylic acid, 2-[(4-cyanophenyl)methyl]-, 1,1-dimethylethyl ester |

149267-90-3 | 95% | 250mg |

$690 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1254249-250mg |

Hydrazinecarboxylic acid, 2-[(4-cyanophenyl)methyl]-, 1,1-dimethylethyl ester |

149267-90-3 | 95% | 250mg |

$690 | 2025-03-03 |

Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

149267-90-3 (Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate) 関連製品

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 506-17-2(cis-Vaccenic acid)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:149267-90-3)Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate

清らかである:99%

はかる:1g

価格 ($):797.0